molecular formula C7H5F3O2 B13440294 2-(Difluoromethoxy)-3-fluorophenol

2-(Difluoromethoxy)-3-fluorophenol

Cat. No.: B13440294
M. Wt: 178.11 g/mol
InChI Key: MPDIGHDIMLKWGV-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with a difluoromethoxy (–OCF₂H) group at the 2-position and a fluorine atom at the 3-position. For instance, related compounds with difluoromethoxy groups have been synthesized for use in drug candidates, such as tetrahydrofuran carboxamide derivatives .

Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluorophenol

InChI

InChI=1S/C7H5F3O2/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7,11H

InChI Key

MPDIGHDIMLKWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

2-(Difluoromethoxy)-3-fluorophenol has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Fluorophenol (CAS 367-12-4)
  • Structure: Phenol with a single fluorine substituent at the 2-position.
  • Properties: Lacks the difluoromethoxy group, resulting in lower molecular weight (128.11 g/mol) and reduced steric/electronic effects compared to 2-(Difluoromethoxy)-3-fluorophenol.
  • Applications : Primarily used as a precursor in organic synthesis .
2-(Difluoromethoxy)benzaldehyde
  • Structure : Benzaldehyde with a difluoromethoxy group at the 2-position.
  • Properties: The aldehyde functional group enhances electrophilicity, making it reactive in condensation reactions (e.g., Knoevenagel synthesis) compared to the phenolic hydroxyl group in this compound .
5-(Difluoromethoxy)-1H-benzimidazole Derivatives
  • Structure : Benzimidazole core with a difluoromethoxy group at the 5-position.
  • Properties : The benzimidazole moiety imparts heterocyclic aromaticity and basicity, enabling applications in proton pump inhibitors (e.g., omeprazole analogs) .

Physicochemical and Reactivity Trends

  • Electron-Withdrawing Effects: The difluoromethoxy group in this compound increases acidity (lower pKa) compared to non-fluorinated methoxy analogs due to the electron-withdrawing nature of fluorine .
  • Thermal Stability : Fluorinated methoxy groups exhibit higher stability under reflux conditions compared to chloro- or bromo-methoxy derivatives, as demonstrated in synthesis protocols for related compounds .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Functional Groups Key Applications Reference
This compound C₇H₅F₃O₂ –OH, –OCF₂H, –F (3-position) Pharmaceutical intermediates Inferred
2-Fluorophenol C₆H₅FO –OH, –F (2-position) Organic synthesis
2-(Difluoromethoxy)benzaldehyde C₈H₆F₂O₂ –CHO, –OCF₂H Condensation reactions
5-(Difluoromethoxy)-1H-benzimidazole C₁₀H₉F₂N₂O₂ Benzimidazole, –OCF₂H Proton pump inhibitors

Research Findings and Limitations

  • Synthetic Feasibility : The difluoromethoxy group can be introduced via nucleophilic substitution or fluorination reactions, as seen in the synthesis of benzothiophene derivatives .
  • Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound is scarce, necessitating extrapolation from structural analogs.
  • Biological Advantages: Fluorination at the 3-position may enhance membrane permeability and target binding in drug candidates, as observed in related fluorophenols .

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